6-Benzyloxypurine

Description

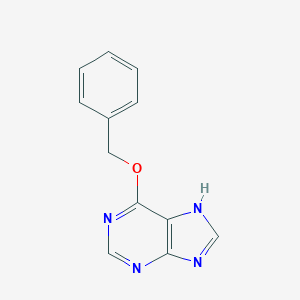

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxy-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c1-2-4-9(5-3-1)6-17-12-10-11(14-7-13-10)15-8-16-12/h1-5,7-8H,6H2,(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZXGPGVDJDFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357472 | |

| Record name | 6-Benzyloxypurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57500-07-9 | |

| Record name | 57500-07-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Benzyloxypurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Benzyloxypurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Benzyloxypurine: An In-depth Technical Guide to its Mechanism of Action in Cancer Cells

Foreword: A Strategic Approach to Unraveling Novel Compound Efficacy

In the dynamic landscape of oncology drug discovery, the elucidation of a novel compound's mechanism of action is paramount. This guide is structured not as a rigid protocol, but as a strategic roadmap for researchers, scientists, and drug development professionals investigating the anticancer properties of 6-Benzyloxypurine. Our approach is rooted in a hypothesis-driven framework, synthesizing existing knowledge of analogous chemical structures to inform a comprehensive and logically sound investigational plan. We will proceed with the primary hypothesis that this compound, owing to its structural similarities to known kinase inhibitors, exerts its cytotoxic effects on cancer cells through the inhibition of key cellular kinases, leading to cell cycle arrest and the induction of apoptosis. A secondary, yet plausible, mechanism involving the disruption of the purine synthesis pathway will also be considered. This document will provide the theoretical underpinnings of these proposed mechanisms and detailed, field-proven methodologies to rigorously test them.

Part 1: The Molecular Portrait of this compound and its Putative Role in Oncology

This compound is a purine derivative characterized by a benzyloxy group at the 6th position of the purine ring. This structural motif is of significant interest in medicinal chemistry. The purine scaffold is a fundamental component of nucleic acids, and its analogs have long been a cornerstone of chemotherapy.[1] Furthermore, the addition of a benzyloxy group introduces a bulky, hydrophobic moiety that can facilitate interactions with the ATP-binding pockets of various kinases.

Our central hypothesis is built upon the well-documented activities of structurally related compounds. For instance, 6-benzyloxyquinolines have been identified as selective inhibitors of the c-Met kinase, a key driver in many cancers.[2] Similarly, olomoucine, a 6-substituted purine, is a known inhibitor of cyclin-dependent kinases (CDKs). These precedents strongly suggest that this compound's anticancer activity is likely mediated by kinase inhibition.

Primary Hypothesis: Kinase Inhibition Leading to Cell Cycle Arrest and Apoptosis

We propose that this compound functions as an ATP-competitive inhibitor of one or more protein kinases critical for cancer cell proliferation and survival. The most likely candidates are the cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle.[3] Inhibition of CDKs, such as CDK2, CDK4, or CDK6, would lead to a halt in cell cycle progression, preventing cancer cells from dividing.[4] This cell cycle arrest, if sustained, can trigger the intrinsic apoptotic pathway.

The proposed signaling cascade is as follows:

-

Kinase Inhibition: this compound binds to the ATP-binding pocket of a key cell cycle kinase (e.g., a CDK), preventing the phosphorylation of its downstream substrates.

-

Cell Cycle Arrest: The inhibition of kinase activity disrupts the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G1 or G2/M).[5][6]

-

Induction of Apoptosis: Prolonged cell cycle arrest activates apoptotic signaling pathways. This can involve the upregulation of pro-apoptotic proteins (e.g., Bak, Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[7] This cascade culminates in the activation of caspases, the executioners of apoptosis.[8]

Proposed Signaling Pathway: this compound-Induced Cell Cycle Arrest and Apoptosis

Caption: Proposed mechanism of this compound action.

Secondary Hypothesis: Interference with Purine Metabolism

As a purine analog, this compound could potentially interfere with the de novo purine synthesis pathway, which is often upregulated in cancer cells to meet the high demand for nucleic acid precursors.[1][9][10] This interference could occur through the inhibition of key enzymes in the pathway, such as amidophosphoribosyltransferase, the rate-limiting enzyme.[11][12] Depletion of the purine nucleotide pool would ultimately inhibit DNA and RNA synthesis, leading to a cessation of cell proliferation.

Part 2: Experimental Validation of the Proposed Mechanisms of Action

To rigorously test our hypotheses, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, with each experiment providing a piece of the mechanistic puzzle.

Initial Assessment: Cytotoxicity and Cell Viability

The first step is to determine the cytotoxic potential of this compound against a panel of cancer cell lines. This provides the foundational data for all subsequent experiments.

Experimental Protocol: MTT Assay for Cell Viability [12][13][14][15][16]

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each cell line and time point.

| Parameter | Description |

| Cell Lines | A panel of diverse cancer cell lines (e.g., lung, breast, colon) |

| Compound Concentrations | Logarithmic serial dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM) |

| Incubation Times | 24, 48, 72 hours |

| Readout | Absorbance at 570 nm |

| Endpoint | IC50 values |

Experimental Workflow: Initial Cytotoxicity Screening

Caption: Workflow for determining the IC50 of this compound.

Investigating the Primary Hypothesis: Kinase Inhibition and Cell Cycle Arrest

2.2.1 In Vitro Kinase Inhibition Assay

To directly test the hypothesis that this compound is a kinase inhibitor, an in vitro kinase assay should be performed against a panel of relevant kinases, particularly CDKs.

Experimental Protocol: Luminescence-Based Kinase Assay [17]

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Kinase Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., CDK2/Cyclin E), its substrate peptide, and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add the diluted this compound or a control inhibitor (e.g., staurosporine) to the wells.

-

Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

-

ADP Detection: Add a reagent that converts the ADP produced in the kinase reaction to ATP and then generates a luminescent signal proportional to the amount of ADP.

-

Luminescence Reading: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value for each kinase.

| Parameter | Description |

| Kinases | Panel of purified kinases (e.g., CDK1, CDK2, CDK4, CDK6, c-Met) |

| Substrate | Specific peptide substrate for each kinase |

| Readout | Luminescence |

| Endpoint | IC50 values for kinase inhibition |

2.2.2 Cell Cycle Analysis by Flow Cytometry

If this compound inhibits CDKs, it should induce cell cycle arrest. This can be quantified by flow cytometry.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis [11]

-

Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Probing for Apoptosis: The Ultimate Fate of Arrested Cancer Cells

2.3.1 Western Blot Analysis of Apoptosis Markers

To confirm that cell death occurs via apoptosis, the expression levels of key apoptotic proteins should be examined by Western blotting.

Experimental Protocol: Western Blot for Apoptotic Markers [2]

-

Protein Extraction: Treat cells with this compound as in the cell cycle analysis protocol. Lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the changes in protein expression relative to a loading control (e.g., β-actin).

| Apoptosis Marker | Expected Change with this compound Treatment |

| Cleaved Caspase-3 | Increase |

| Cleaved PARP | Increase |

| Bcl-2 | Decrease |

| Bax | Increase |

Part 3: Addressing the Secondary Hypothesis and Future Directions

While the primary focus is on kinase inhibition, it is prudent to investigate the potential effects of this compound on purine metabolism. This can be achieved through metabolomic analysis of treated cells, looking for changes in the levels of purine pathway intermediates. Should the kinase inhibition hypothesis not be fully supported by the data, this secondary avenue of investigation would become a primary focus.

Future studies should also include in vivo experiments using xenograft models to assess the anti-tumor efficacy and safety of this compound in a whole-animal system.

Conclusion: A Clear Path Forward

This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of this compound in cancer cells. By systematically progressing from broad cytotoxic screening to specific molecular assays, researchers can build a compelling narrative of this compound's anticancer properties. The proposed experiments, rooted in the primary hypothesis of kinase inhibition, offer a clear and logical path to understanding how this compound exerts its effects, a critical step in its journey from a promising molecule to a potential therapeutic agent.

References

- 1. Antitumor activity of the protein kinase inhibitor 1-(β-D-2'-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Major apoptotic mechanisms and genes involved in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Responses of genes involved in cell cycle control to diverse DNA damaging chemicals in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The p53-induced gene-6 (proline oxidase) mediates apoptosis through a calcineurin-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Turning cell cycle controller genes into cancer drugs. A role for an antiproliferative cytokine (betaGBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 12. researchgate.net [researchgate.net]

- 13. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Charge-dependent targeting: results in six tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. microbenotes.com [microbenotes.com]

- 16. mdpi.com [mdpi.com]

- 17. Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 6-Benzyloxypurine from 6-Chloropurine: An In-depth Technical Guide

Introduction: The Significance of 6-Benzyloxypurine

This compound serves as a versatile precursor in the synthesis of a wide array of biologically active purine derivatives. Its strategic importance lies in the benzyl protecting group, which can be selectively removed under mild conditions, facilitating the introduction of various functional groups at the 6-position of the purine ring. This versatility makes it an invaluable building block in the discovery and development of novel drugs targeting kinases, polymerases, and other enzymes implicated in a range of diseases, including cancer and viral infections. The synthesis from the readily available 6-chloropurine is a cornerstone reaction in medicinal chemistry.

Reaction Overview and Mechanism

The conversion of 6-chloropurine to this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-deficient purine ring is attacked by a nucleophile, in this case, the benzoxide anion, leading to the displacement of the chloride leaving group.

The reaction is typically carried out in the presence of a base, which deprotonates benzyl alcohol to form the more nucleophilic benzoxide anion. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Visualizing the Mechanism: Nucleophilic Aromatic Substitution

Caption: The SNAr mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound. It is crucial to adhere to all safety precautions when handling the listed reagents.

Materials and Reagents

| Reagent | CAS Number | Purity | Supplier |

| 6-Chloropurine | 87-42-3 | >98% | AK Scientific, Inc. |

| Benzyl Alcohol | 100-51-6 | Anhydrous, 99.8% | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | Sigma-Aldrich | |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | Sigma-Aldrich | |

| Ethyl Acetate | 141-78-6 | ACS Grade | Fisher Scientific |

| Hexanes | 110-54-3 | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | |||

| Brine | |||

| Anhydrous Sodium Sulfate |

Step-by-Step Procedure

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), carefully wash sodium hydride (60% dispersion in mineral oil) with anhydrous hexanes to remove the mineral oil. Decant the hexanes and dry the sodium hydride under a stream of inert gas.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF).

-

Formation of Benzoxide: Cool the DMF to 0 °C using an ice bath. Slowly add the washed sodium hydride to the stirred DMF. To this suspension, add benzyl alcohol dropwise via a syringe. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Addition of 6-Chloropurine: Once the hydrogen evolution ceases, add 6-chloropurine to the reaction mixture in one portion.

-

Reaction: Slowly warm the reaction mixture to room temperature and then heat to the desired reaction temperature (e.g., 80-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizing the Experimental Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Optimization of Reaction Conditions

Achieving a high yield and purity of this compound is contingent on the careful optimization of several reaction parameters.

| Parameter | Effect on Reaction | Recommended Conditions | Rationale |

| Base | Crucial for deprotonating benzyl alcohol. Stronger bases favor the formation of the benzoxide anion. | Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) | NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.[1][2] |

| Solvent | Aprotic polar solvents are preferred to solvate the ions and facilitate the SNAr reaction. | Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | These solvents have high dielectric constants, which help to stabilize the charged intermediates in the reaction mechanism. |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side products. | 80-120 °C | A balance must be struck to ensure a reasonable reaction time without significant decomposition of the starting materials or product.[3] |

| Reaction Time | Sufficient time is needed for the reaction to go to completion. | 4-12 hours | Reaction progress should be monitored by TLC to determine the optimal time.[3] |

| Stoichiometry | An excess of benzyl alcohol and base can help to drive the reaction to completion. | 1.1-1.5 equivalents of benzyl alcohol and base | This ensures that all the 6-chloropurine is consumed. |

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous materials that require careful handling in a well-ventilated fume hood.

-

6-Chloropurine: Harmful if swallowed.[4][5] Avoid contact with skin, eyes, and clothing.[4][6] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]

-

Sodium Hydride: A highly reactive and flammable solid.[1][2] It reacts violently with water to produce flammable hydrogen gas.[1] Handle under an inert atmosphere and away from sources of ignition.[1][2]

-

Benzyl Alcohol: May cause skin and eye irritation.[7]

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[1][2][4][5][6]

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction temperature or time. Ensure the use of anhydrous solvents and reagents. |

| Decomposition of starting material or product. | Lower the reaction temperature. | |

| Inefficient workup or purification. | Optimize extraction and chromatography conditions. | |

| Presence of Starting Material | Insufficient base or benzyl alcohol. | Use a slight excess of the reagents. |

| Formation of Side Products | Reaction temperature is too high. | Reduce the reaction temperature. |

| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. |

Conclusion

The synthesis of this compound from 6-chloropurine is a robust and widely utilized transformation in medicinal chemistry. By understanding the underlying SNAr mechanism and carefully controlling the reaction parameters, researchers can efficiently produce this key intermediate in high yield and purity. Adherence to strict safety protocols is paramount when handling the hazardous reagents involved. This guide provides a solid foundation for scientists and drug development professionals to successfully incorporate this synthesis into their research endeavors.

References

- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. tandfonline.com [tandfonline.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

The Synthesis and Application of 6-Benzyloxypurine Derivatives: A Technical Guide for Drug Discovery Professionals

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. Among its many synthetic modifications, the 6-benzyloxypurine moiety has emerged as a particularly privileged structure. Its unique combination of steric and electronic properties allows for tailored interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides an in-depth exploration of the synthesis and application of this compound derivatives, offering field-proven insights for researchers and scientists in drug development.

Part 1: Strategic Synthesis of this compound Derivatives

The construction of this compound derivatives typically commences from readily available purine precursors, with 6-chloropurine being a common and versatile starting material. The critical transformation is the introduction of the benzyloxy group at the C6 position, a reaction that necessitates careful consideration of reagents and conditions to achieve optimal yields and purity.

The Mitsunobu Reaction: A Cornerstone of 6-O-Benzylation

The Mitsunobu reaction stands out as a robust and widely employed method for the O-alkylation of the hydroxyl group of hypoxanthine (the tautomeric form of 6-hydroxypurine) or for the direct conversion of 6-chloropurine to its 6-benzyloxy counterpart in the presence of benzyl alcohol.[1][2][3] This reaction proceeds via an S\textsubscript{N}2 mechanism, which, in the context of chiral alcohols, leads to an inversion of stereochemistry.[1][3]

The causality behind the choice of the Mitsunobu reaction lies in its mild and generally neutral reaction conditions, which are compatible with a wide array of functional groups that might be present on more complex purine derivatives.[2] The typical reagents employed are a phosphine, most commonly triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]

Experimental Protocol: Mitsunobu Synthesis of this compound

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-chloropurine (1 equivalent), benzyl alcohol (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or 1,4-dioxane.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the initial exothermic reaction upon addition of the azodicarboxylate.

-

Azodicarboxylate Addition: Slowly add a solution of DEAD or DIAD (1.2 equivalents) in the same anhydrous solvent dropwise to the cooled reaction mixture. The order of addition can be critical; in some cases, pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine before the addition of the alcohol and purine can lead to better results.[1]

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, typically overnight. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to separate the desired this compound derivative from byproducts such as triphenylphosphine oxide and the reduced azodicarboxylate.

Diagram: Generalized Mitsunobu Reaction for this compound Synthesis

A simplified workflow of the Mitsunobu reaction for synthesizing this compound.

N9-Substitution: Expanding Chemical Diversity

Further functionalization of the this compound core is frequently achieved through substitution at the N9 position of the purine ring. This modification is critical for modulating the pharmacokinetic and pharmacodynamic properties of the final compound. A common strategy involves the alkylation of this compound with various alkyl halides in the presence of a base.[4][5]

Experimental Protocol: N9-Alkylation of this compound

-

Base Treatment: To a solution of this compound (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents).

-

Alkylating Agent Addition: Stir the mixture at room temperature for a short period to allow for deprotonation of the N9 position. Then, add the desired alkylating agent (e.g., an alkyl halide or tosylate) (1.1 equivalents).

-

Reaction and Monitoring: The reaction is typically heated to facilitate the alkylation. Progress is monitored by TLC or LC-MS.

-

Purification: After completion, the reaction is quenched, and the product is extracted and purified, usually by column chromatography.

Part 2: Diverse Applications in Drug Discovery and Chemical Biology

The this compound scaffold has proven to be a versatile template for the development of a wide range of biologically active molecules.

Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

A significant application of this compound derivatives is in the development of kinase inhibitors for cancer therapy.[6][7][8] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.[6] The benzyloxy group can effectively occupy the hydrophobic pocket of the ATP-binding site of many kinases, while the purine core mimics the adenine moiety of ATP.

-

c-Met Inhibitors: Derivatives of 6-benzyloxyquinoline have been identified as selective inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.[9]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: C-2 and N-9 substituted 6-benzylaminopurine derivatives have shown potent inhibitory effects on cyclin-dependent kinases, such as CDK2.[10] For instance, the compound 6-benzylamino-2-thiomorpholinyl-9-isopropylpurine was found to be a highly active inhibitor with an IC₅₀ of 0.9 µM.[10]

Table 1: Inhibitory Activity of Selected 6-Benzylaminopurine Derivatives against CDK2

| Compound | Substituent at C-2 | Substituent at N-9 | IC₅₀ (µM) |

| 7b-iii | Thiomorpholinyl | Isopropyl | 0.9 |

| Olomoucine | - | - | ~10x higher than 7b-iii |

| Roscovitine | - | - | Similar to 7b-iii |

Data synthesized from Oh et al. (1999).[10]

Diagram: this compound as a Kinase Inhibitor Scaffold

Schematic of a this compound derivative interacting with a kinase active site.

Cytokinins: Regulators of Plant Growth

In the realm of chemical biology, this compound derivatives have been investigated for their cytokinin activity.[4][5][11] Cytokinins are a class of plant hormones that promote cell division and have various other effects on plant growth and development. The N9-substituted derivatives, in particular, have shown significant biological activity in various bioassays, such as the tobacco callus and wheat leaf senescence assays.[5][11] The substitution at the N9 position can enhance resistance to enzymatic degradation, thereby prolonging the compound's activity in vivo.[5]

Other Pharmacological Activities

The versatility of the this compound core extends to other therapeutic areas:

-

Interferon Inducers: Certain 6-substituted 9-benzyl-8-hydroxypurines have been synthesized and evaluated for their potential to induce interferon, a group of signaling proteins involved in the immune response.[12]

-

Pharmaceutical Intermediates: 9-Benzyl-6-chloro-9H-purine is a key intermediate in the synthesis of various pharmaceutical compounds, serving as a versatile building block for further chemical modifications.[13]

Part 3: Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents and chemical probes. The synthetic methodologies, particularly the Mitsunobu reaction, provide a reliable and adaptable route to a vast chemical space of derivatives. The demonstrated success of these compounds as kinase inhibitors underscores their potential in oncology. Furthermore, their activity as cytokinins highlights their utility in agricultural and plant science research. Future research will likely focus on the development of more selective and potent derivatives, leveraging computational modeling and high-throughput screening to explore the structure-activity relationships of this remarkable chemical scaffold. The inherent drug-like properties of the purine core, combined with the tunability of the benzyloxy group, ensure that this compound derivatives will remain a significant area of investigation for years to come.

References

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activities of C-2, N-9 substituted 6-benzylaminopurine derivatives as cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cas 1928-76-3,9-BENZYL-6-CHLORO-9H-PURINE | lookchem [lookchem.com]

An In-depth Technical Guide to 6-Benzyloxypurine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzyloxypurine, a purine derivative distinguished by a benzyloxy group at the 6-position of the purine core, is a compound of significant interest in medicinal chemistry and biochemical research.[1] Its structural similarity to endogenous purines allows it to serve as a versatile intermediate in the synthesis of a wide array of biologically active molecules, including potential antiviral and anticancer agents.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and purification, and an exploration of its reactivity and applications, offering a critical resource for researchers in the field.

Physicochemical Properties

This compound presents as a white to light yellow or green crystalline powder.[2] A summary of its key physical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀N₄O | [2] |

| Molecular Weight | 226.23 g/mol | [2] |

| Melting Point | 171-175 °C | [2][3] |

| Appearance | White to light yellow to green crystalline powder | [2] |

| Solubility | Insoluble in water, slightly soluble in ethanol. Soluble in methanol (30 mg/ml), 0.1N HCl (18.4 mg/ml), and water (11.2 mg/ml) for a related compound, suggesting some aqueous solubility under certain conditions. Miscible with a wide range of organic solvents like DMSO. | [4][5][6][7] |

| CAS Number | 57500-07-9 | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of 6-chloropurine with benzyl alcohol. A robust and high-yield method utilizes phase-transfer catalysis, which avoids the need for preparing sodium benzylate and allows for simpler reaction conditions.[8]

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol describes the synthesis of this compound from 6-chloropurine and benzyl alcohol in the presence of a phase-transfer catalyst.[8]

Materials:

-

6-Chloropurine

-

Benzyl alcohol

-

Potassium hydroxide (solid)

-

Tetraoctylammonium bromide or Aliquat 336

-

Cold water

-

Acetic acid

-

Methanol

-

Ether

Procedure:

-

In a reaction vessel, combine benzyl alcohol, solid potassium hydroxide, and the phase-transfer catalyst (tetraoctylammonium bromide or Aliquat 336). The molar ratio of 6-chloropurine to benzyl alcohol to potassium hydroxide to catalyst should be approximately 1:3:2:0.1.

-

Stir the mixture vigorously at room temperature for 10 minutes.

-

Add 6-chloropurine to the reaction mixture.

-

Heat the mixture to 100°C and continue stirring for 5 hours.

-

After 5 hours, cool the reaction mixture to room temperature.

-

Dilute the mixture with cold water, followed by the addition of acetic acid and methanol to precipitate the product.

-

Filter the solid precipitate.

-

Wash the precipitate sequentially with water, methanol, and ether.

-

Dry the resulting solid to obtain this compound. This method typically yields around 60% of the desired product.[8]

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments within the molecule.

Expected Chemical Shifts:

-

Purine protons (H-2 and H-8): These protons are expected to appear as singlets in the aromatic region, typically between δ 8.0 and 8.5 ppm.

-

Benzyl protons: The five protons on the phenyl ring will likely appear as a multiplet in the range of δ 7.3-7.5 ppm. The two benzylic protons (-CH₂-) will present as a singlet further upfield, around δ 5.6 ppm.

-

N-H proton: The N-H proton of the purine ring may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected Chemical Shifts:

-

Purine carbons: The carbon atoms of the purine ring are expected to resonate in the range of δ 130-160 ppm.

-

Benzyl carbons: The carbons of the phenyl ring will appear between δ 127-137 ppm. The benzylic carbon (-CH₂-) is expected around δ 68 ppm.

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

Expected Absorption Bands:

-

N-H stretch: A broad absorption band is expected in the region of 3100-3400 cm⁻¹ corresponding to the N-H bond of the purine ring.

-

C-H aromatic stretch: Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.

-

C-H aliphatic stretch: Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the benzylic methylene group.

-

C=N and C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the purine and benzene ring systems.

-

C-O stretch: An absorption band around 1200-1300 cm⁻¹ is expected for the C-O ether linkage.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion Peak:

-

The mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of this compound (226.23).

-

Fragmentation: Common fragmentation patterns would likely involve the loss of the benzyl group (m/z 91) or the benzyloxy group (m/z 107).

Chemical Reactivity and Applications

This compound is a key intermediate in the synthesis of various purine derivatives. The benzyloxy group can be readily cleaved, and the purine core can undergo further modifications.

N-Alkylation

The nitrogen atoms of the purine ring, particularly at the N7 and N9 positions, are susceptible to alkylation. The reaction of this compound with alkyl halides under phase-transfer conditions can lead to a mixture of N7- and N9-substituted products.[8] This reactivity allows for the introduction of various functional groups to the purine core, enabling the synthesis of a diverse library of compounds for biological screening.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-苄氧基嘌呤 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 57500-07-9 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

The Synthetic Cytokinin Analog 6-Benzyloxypurine: A Technical Guide to its Role and Application in Plant Biology

A Note to the Researcher: While the topic of this guide is "6-Benzyloxypurine," the vast body of scientific literature on synthetic cytokinin analogs overwhelmingly focuses on the closely related and widely utilized compound, 6-Benzylaminopurine (BAP or BA) . This compound features a benzyloxy group (-O-CH₂-C₆H₅) attached to the 6th position of the purine ring, whereas 6-Benzylaminopurine has a benzylamino group (-NH-CH₂-C₆H₅) at the same position. This structural difference significantly impacts receptor binding and biological activity. Given the extensive research and established protocols for 6-Benzylaminopurine as a potent cytokinin analog, this guide will primarily focus on BAP, providing the in-depth technical information most relevant to researchers in plant science and drug development.

Introduction: The Quest for Synthetic Growth Regulators

Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, primarily by promoting cell division (cytokinesis). The discovery of natural cytokinins, such as zeatin, spurred the development of synthetic analogs to harness their potent biological activities for agricultural and biotechnological applications. Among the first generation of synthetic cytokinins, 6-Benzylaminopurine has emerged as a cornerstone in plant tissue culture and research due to its high efficacy, stability, and cost-effectiveness.[1] This guide provides a comprehensive technical overview of 6-Benzylaminopurine, from its mechanism of action at the molecular level to practical, field-proven experimental protocols.

Molecular Mechanism of Action: Hijacking the Cytokinin Signaling Pathway

6-Benzylaminopurine exerts its effects by mimicking natural cytokinins and interacting with the plant's cytokinin signaling pathway. This pathway is a multi-step phosphorelay system analogous to two-component signaling systems in bacteria.

The key components of this pathway are:

-

Arabidopsis Histidine Kinase (AHK) Receptors: These are transmembrane sensor proteins, primarily located in the endoplasmic reticulum, that have an extracellular cytokinin-binding domain (CHASE domain). Arabidopsis has three main cytokinin receptors: AHK2, AHK3, and CRE1/AHK4.

-

Histidine Phosphotransfer Proteins (AHPs): These small proteins act as shuttles, transferring the phosphate group from the activated AHK receptors in the cytoplasm to the response regulators in the nucleus.

-

Arabidopsis Response Regulators (ARRs): These are transcription factors that, upon phosphorylation by AHPs, regulate the expression of cytokinin-responsive genes. They are broadly classified into Type-A and Type-B ARRs. Type-B ARRs are positive regulators of the signaling pathway, while Type-A ARRs generally act as negative feedback regulators.

The binding of BAP to the CHASE domain of an AHK receptor initiates a cascade of phosphorylation events, leading to the activation of Type-B ARRs in the nucleus. These activated transcription factors then modulate the expression of a wide array of genes involved in cell cycle progression, chloroplast development, shoot formation, and the delay of senescence.

Caption: The 6-Benzylaminopurine signaling pathway in plants.

Physiological Effects of 6-Benzylaminopurine

The activation of the cytokinin signaling pathway by BAP leads to a range of observable physiological effects, making it a versatile tool in plant science:

-

Stimulation of Cell Division and Callus Proliferation: In the presence of auxins, BAP promotes rapid cell division, leading to the formation of an undifferentiated cell mass known as a callus. This is a fundamental process in plant tissue culture for regeneration.

-

Induction of Shoot Formation (Caulogenesis): By manipulating the auxin-to-cytokinin ratio in the culture medium (favoring cytokinins), BAP can induce the differentiation of shoots from callus or explants.

-

Promotion of Lateral Bud Development: BAP can overcome apical dominance, the phenomenon where the central stem grows more strongly than the lateral stems, leading to bushier plant growth.

-

Delay of Leaf Senescence: BAP inhibits the degradation of chlorophyll and proteins, thereby extending the photosynthetic lifespan of leaves.

-

Enhancement of Nutrient Mobilization: Cytokinins can create "sinks," attracting nutrients to the site of application.

Comparative Efficacy of 6-Benzylaminopurine

The biological activity of BAP is often compared to other cytokinins, both natural and synthetic. The relative efficacy can vary depending on the plant species and the bioassay used.

| Cytokinin | Chemical Class | Relative Activity in Tobacco Callus Bioassay | Relative Activity in Wheat Leaf Senescence Bioassay |

| 6-Benzylaminopurine (BAP) | Synthetic (Aromatic) | High | Very High |

| Zeatin (trans-isomer) | Natural (Isoprenoid) | Very High | Moderate |

| Kinetin | Synthetic (Furfuryl) | Moderate | High |

| Thidiazuron (TDZ) | Synthetic (Phenylurea) | Very High | Very High |

Note: Relative activities are generalizations based on published literature and can vary significantly with experimental conditions.[2][3]

Experimental Protocols

The following are detailed, step-by-step methodologies for key bioassays used to evaluate the cytokinin activity of compounds like 6-Benzylaminopurine.

Tobacco Callus Bioassay

This classic bioassay measures the ability of a compound to stimulate cell division and callus growth in tobacco pith tissue.

Materials:

-

Tobacco (Nicotiana tabacum) plants

-

Murashige and Skoog (MS) basal medium

-

Sucrose

-

Myo-inositol

-

Indole-3-acetic acid (IAA)

-

6-Benzylaminopurine (or test compound)

-

Agar

-

Sterile petri dishes, scalpels, and forceps

-

Laminar flow hood

-

Autoclave

-

Growth chamber (25°C, dark)

Procedure:

-

Prepare the Medium: Prepare MS medium supplemented with 2% (w/v) sucrose, 100 mg/L myo-inositol, and 2 mg/L IAA. Divide the medium into aliquots and add the desired concentrations of BAP (e.g., 0, 0.02, 0.2, 2.0 mg/L). Adjust the pH to 5.7, add 0.8% (w/v) agar, and autoclave.

-

Explant Preparation: Under sterile conditions in a laminar flow hood, excise a section of the tobacco stem. Peel away the outer layers to expose the pith.

-

Inoculation: Cut the pith tissue into small, uniform cylinders (e.g., 5 mm in diameter and 2 mm thick). Place one explant in the center of each petri dish containing the prepared medium.

-

Incubation: Seal the petri dishes with parafilm and incubate in the dark at 25°C for 3-4 weeks.

-

Data Collection: After the incubation period, carefully remove the callus from the agar and determine its fresh weight. A dose-dependent increase in callus weight indicates cytokinin activity.

Wheat Leaf Senescence Bioassay

This assay assesses the ability of a compound to delay the degradation of chlorophyll in detached leaves.

Materials:

-

Wheat (Triticum aestivum) seedlings (7-10 days old)

-

Test solutions of 6-Benzylaminopurine (or test compound) at various concentrations (e.g., 0, 1, 10, 100 µM) in a buffer (e.g., 2 mM MES, pH 6.0).

-

Petri dishes lined with filter paper

-

Growth chamber (25°C, dark)

-

Spectrophotometer

-

Acetone (80%)

Procedure:

-

Leaf Excision: Cut 2-3 cm segments from the middle of the first true leaves of wheat seedlings.

-

Incubation: Place the leaf segments on filter paper moistened with the test solutions in petri dishes. Ensure each dish contains several segments for replication.

-

Dark Incubation: Seal the petri dishes and place them in the dark at 25°C for 72-96 hours.

-

Chlorophyll Extraction: After incubation, blot the leaf segments dry and record their fresh weight. Place the segments in a vial with a known volume of 80% acetone and incubate in the dark until the tissue is completely white.

-

Spectrophotometry: Measure the absorbance of the acetone extract at 663 nm and 645 nm.

-

Chlorophyll Calculation: Calculate the total chlorophyll content using the following formula: Total Chlorophyll (µg/mL) = (20.2 x A₆₄₅) + (8.02 x A₆₆₃). Express the results as µg chlorophyll per gram of fresh weight. A higher chlorophyll content in treated leaves compared to the control indicates anti-senescence activity.

Amaranthus Betacyanin Bioassay

This rapid and sensitive bioassay is based on the cytokinin-induced synthesis of the red pigment betacyanin in Amaranthus seedlings.

Materials:

-

Amaranthus caudatus seeds

-

Test solutions of 6-Benzylaminopurine (or test compound) at various concentrations.

-

Petri dishes with filter paper

-

Growth chamber (25°C, dark)

-

Spectrophotometer

Procedure:

-

Seed Germination: Germinate Amaranthus seeds on moist filter paper in the dark for 72 hours.

-

Explant Preparation: Excise the cotyledons and hypocotyls from the seedlings.

-

Incubation: Incubate the explants in the test solutions in the dark at 25°C for 18-24 hours.

-

Pigment Extraction: After incubation, freeze and thaw the explants twice to rupture the cells. Extract the betacyanin with a known volume of distilled water.

-

Spectrophotometry: Centrifuge the extract to remove cell debris and measure the absorbance of the supernatant at 542 nm and 620 nm.

-

Betacyanin Calculation: The betacyanin content is proportional to the absorbance at 542 nm, corrected for turbidity by subtracting the absorbance at 620 nm. An increase in betacyanin content indicates cytokinin activity.[4][5]

Caption: A generalized experimental workflow for screening synthetic cytokinin analogs.[6][7][8]

Synthesis, Metabolism, and Analysis of 6-Benzylaminopurine

Chemical Synthesis

A common method for the synthesis of 6-Benzylaminopurine involves the reaction of 6-chloropurine with benzylamine in the presence of a base like triethylamine.[9][10][11]

Reaction Scheme:

6-Chloropurine + Benzylamine --(Triethylamine)--> 6-Benzylaminopurine + Triethylamine hydrochloride

General Procedure:

-

Dissolve 6-chloropurine and benzylamine in a suitable solvent (e.g., ethanol).

-

Add triethylamine to the reaction mixture.

-

Heat the mixture under reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter the precipitate.

-

Wash the solid with ethanol and dry to obtain crude 6-Benzylaminopurine.

-

The product can be further purified by recrystallization.

Metabolism in Plants

Once introduced into plant tissues, BAP can be metabolized into several derivatives. The primary metabolic pathways include:

-

Ribosylation: The attachment of a ribose sugar to the N9 position of the purine ring to form 6-benzylaminopurine riboside.

-

Glucosylation: The addition of a glucose molecule to the N3, N7, or N9 positions.

-

Hydroxylation: The addition of a hydroxyl group to the benzyl ring.

These metabolic modifications can alter the biological activity and transport of the molecule within the plant.[12]

Analytical Methods for Quantification

Accurate quantification of BAP in plant tissues is crucial for understanding its uptake, metabolism, and physiological effects. Common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a widely used method for the separation and quantification of BAP.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity for the identification and quantification of BAP and its metabolites. Derivatization is often required to increase the volatility of the compounds.[13]

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA provides a high-throughput method for the quantitative detection of BAP in various samples.[14]

Conclusion and Future Perspectives

6-Benzylaminopurine remains an indispensable tool in plant biotechnology and a fundamental subject of study in plant hormone research. Its well-characterized mechanism of action and potent physiological effects have solidified its role in micropropagation, crop improvement, and fundamental studies of plant development. Future research will likely focus on the development of novel cytokinin analogs with enhanced specificity for particular receptors, leading to more targeted applications with fewer off-target effects. Furthermore, a deeper understanding of the interplay between synthetic cytokinins and other phytohormone signaling pathways will unlock new strategies for manipulating plant growth and resilience in a changing environment.

References

- 1. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]

- 2. Regulators of cell division in plant tissues : V. A comparison of the activities of zeatin and other cytokinins in five bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Variability in the Amaranthus Bioassay for Cytokinins: Effects of Water Stress on Benzyladenine- and Fusicoccin-dependent Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High Throughput Screening Method for Identifying Potential Agonists and Antagonists of Arabidopsis thaliana Cytokinin Receptor CRE1/AHK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | High Throughput Screening Method for Identifying Potential Agonists and Antagonists of Arabidopsis thaliana Cytokinin Receptor CRE1/AHK4 [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. 6-Benzylaminopurine synthesis - chemicalbook [chemicalbook.com]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. CN1544434A - 6-benzylaminopurine production process - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of Plant 6-Benzylaminopurine (6-BA) by ELISA - STEMart [ste-mart.com]

An In-depth Technical Guide to 6-Benzyloxypurine: Synthesis, History, and Therapeutic Potential

Foreword: Unveiling a Key Synthetic Intermediate

In the landscape of medicinal chemistry and drug development, the purine scaffold stands as a cornerstone, forming the basis of countless biologically active molecules. Among the vast family of purine derivatives, 6-Benzyloxypurine emerges not as a frontline therapeutic itself, but as a crucial and versatile intermediate. Its strategic importance lies in its ability to serve as a precursor for a range of modified purines, most notably the synthetic cytokinin, 6-benzylaminopurine (BAP). This guide provides a comprehensive technical overview of this compound, from its chemical properties and historical context to detailed synthetic protocols and its role in the broader context of drug discovery. For researchers, scientists, and professionals in drug development, a thorough understanding of this key building block is essential for unlocking new synthetic pathways and designing novel therapeutic agents.

Core Chemical and Physical Properties

This compound, with the chemical formula C₁₂H₁₀N₄O, is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 226.23 g/mol | --INVALID-LINK-- |

| Melting Point | 173-175 °C | --INVALID-LINK-- |

| CAS Number | 57500-07-9 | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents | General Knowledge |

Historical Context and Discovery

Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a leaving group at the 6-position of the purine ring with a benzyl oxide moiety. Two primary methods have been established: a classical approach and a more modern phase-transfer catalysis (PTC) method.

Classical Synthesis via 6-Chloropurine

This traditional method involves the reaction of 6-chloropurine with sodium benzylate. The sodium benzylate is typically prepared in situ by reacting benzyl alcohol with a strong base like sodium hydride.

Workflow Diagram:

Caption: Classical synthesis of this compound.

Detailed Experimental Protocol:

A detailed protocol for this synthesis can be adapted from various sources in organic chemistry literature. A representative procedure is as follows:

-

Preparation of Sodium Benzylate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a mineral oil dispersion to anhydrous benzyl alcohol (used as both reactant and solvent). Stir the mixture at room temperature under a nitrogen atmosphere until the evolution of hydrogen gas ceases (approximately 1-2 hours).

-

Reaction with 6-Chloropurine: To the freshly prepared sodium benzylate solution, add 6-chloropurine (1.0 equivalent) portion-wise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Neutralize the mixture with a dilute acid (e.g., acetic acid). The crude product often precipitates out of the solution. Filter the solid, wash with water, and then a cold, non-polar solvent like diethyl ether. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Phase-Transfer Catalysis (PTC) Synthesis

Phase-transfer catalysis offers a more efficient and environmentally friendly alternative to the classical method. This technique facilitates the transfer of the benzylate anion from an aqueous or solid phase to an organic phase containing the 6-chloropurine, thereby accelerating the reaction rate under milder conditions.

Workflow Diagram:

Caption: Phase-transfer catalysis synthesis of this compound.

Detailed Experimental Protocol:

A typical PTC procedure for the synthesis of this compound is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-chloropurine (1.0 equivalent), benzyl alcohol (1.5 equivalents), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equivalents), and a suitable organic solvent (e.g., toluene).

-

Addition of Base: Add a concentrated aqueous solution of a strong base, such as potassium hydroxide (3.0 equivalents).

-

Reaction Conditions: Vigorously stir the biphasic mixture and heat to 60-80°C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Role in Drug Discovery and Development

The primary significance of this compound in the pharmaceutical and agrochemical industries lies in its role as a key precursor to N⁶-benzyladenine (6-benzylaminopurine), a synthetic cytokinin. --INVALID-LINK-- Cytokinins are a class of plant hormones that promote cell division and have various applications in agriculture and horticulture.

Synthesis of N⁶-Benzyladenine

The conversion of this compound to N⁶-benzyladenine is a straightforward nucleophilic substitution reaction where the benzyloxy group is displaced by benzylamine.

Reaction Pathway Diagram:

Caption: Synthesis of N⁶-Benzyladenine from this compound.

While this compound is a valuable intermediate, its direct biological activity has not been extensively studied or reported. The focus of research has predominantly been on its derivatives. The purine scaffold itself is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. --INVALID-LINK-- Therefore, while direct applications of this compound are limited, its role as a versatile building block for creating libraries of purine-based compounds for drug screening remains significant.

Future Perspectives and Conclusion

This compound stands as a testament to the enduring importance of fundamental synthetic intermediates in the advancement of chemical and biological sciences. While its own biological profile remains largely unexplored, its utility in the synthesis of biologically active purine derivatives is well-established. Future research may yet uncover novel applications for this compound itself, potentially as a molecular probe or as a starting material for new classes of therapeutic agents beyond cytokinins. The continued development of more efficient and sustainable synthetic methods, such as advancements in phase-transfer catalysis, will further enhance its accessibility and utility for the research community. For scientists and professionals in drug development, a comprehensive understanding of the synthesis and reactivity of such key intermediates is paramount for the rational design and efficient production of the next generation of pharmaceuticals.

The Core of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of 6-Benzyloxypurine Derivatives

Introduction: The Versatility of the Purine Scaffold

The purine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, both endogenous and synthetic. Among the myriad of purine derivatives, the 6-benzyloxypurines have emerged as a particularly promising scaffold. The strategic placement of a benzyloxy group at the 6-position of the purine core imparts a unique combination of structural and electronic properties, allowing for diverse interactions with various biological targets. This guide will provide a comprehensive exploration of the structure-activity relationships (SAR) of 6-benzyloxypurine derivatives, delving into their synthesis, multifaceted biological activities, and the critical interplay between their chemical structure and therapeutic potential. Our focus will be on elucidating the causal relationships behind experimental observations, thereby providing a robust framework for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Synthetic Strategies: Building the this compound Core

The cornerstone of any SAR study is the efficient and versatile synthesis of the target compounds. The most prevalent and effective method for the synthesis of this compound derivatives involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 6-position of the purine ring with a benzyl alcohol.

A common starting material for this transformation is 6-chloropurine. The reaction is typically carried out in the presence of a base, which deprotonates the benzyl alcohol to form the more nucleophilic benzyl oxide anion. This anion then displaces the chloride ion at the C6 position of the purine ring.[1]

Caption: General Synthetic Workflow for this compound Derivatives.

Experimental Protocol: Synthesis of this compound

This protocol provides a representative method for the synthesis of the core this compound scaffold.

Materials:

-

6-Chloropurine

-

Benzyl alcohol

-

Potassium hydroxide (solid)

-

Tetraoctylammonium bromide (or other suitable phase-transfer catalyst)

-

Acetic acid

-

Methanol

-

Ether

-

Water

Procedure:

-

Combine benzyl alcohol, solid potassium hydroxide, and the phase-transfer catalyst. Stir the mixture at room temperature.

-

Add 6-chloropurine to the mixture.

-

Heat the reaction mixture with stirring.[1]

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with cold water, acetic acid, and methanol.[1]

-

Filter the resulting precipitate.

-

Wash the solid with water, methanol, and ether to yield the this compound product.[1]

Structure-Activity Relationships: Decoding the Molecular Interactions

The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on both the purine and the benzyl moieties. This section will dissect the SAR of this compound class across various therapeutic areas.

Anticancer Activity: A Multi-pronged Attack

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit cyclin-dependent kinases (CDKs), induce apoptosis, and potentially interfere with other crucial cellular processes like topoisomerase function and angiogenesis.

1. Cyclin-Dependent Kinase (CDK) Inhibition:

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. This compound derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.

| Compound | R1 (Purine C2) | R2 (Benzyl Ring) | CDK2 IC50 (µM) | Reference |

| 1 | -NH2 | Unsubstituted | >10 | General Scaffold |

| 2 | -NH-Aryl | Unsubstituted | Sub-micromolar | General Scaffold |

| 3 | -NH-Aryl | 4-OCH3 | Potent | General Scaffold |

| 4 | -NH-Aryl | 4-Cl | Potent | General Scaffold |

-

Substitution at the C2 position of the purine ring is critical. The introduction of an amino group, particularly an arylamino group, significantly enhances CDK inhibitory activity.

-

Substituents on the benzyl ring modulate potency. Electron-donating and electron-withdrawing groups on the phenyl ring of the benzyloxy moiety can influence the binding affinity for the ATP-binding pocket of CDKs.

Caption: Mechanism of CDK Inhibition by this compound Derivatives.

2. Induction of Apoptosis:

Beyond cell cycle arrest, this compound derivatives can trigger programmed cell death, or apoptosis, a crucial mechanism for eliminating cancerous cells.[2][3][4][5][6] The intrinsic, or mitochondrial, pathway of apoptosis is a key target. These compounds can modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[3][5][6]

3. Topoisomerase Inhibition and Angiogenesis Inhibition:

Emerging evidence suggests that the anticancer activity of purine derivatives may also involve the inhibition of topoisomerases, enzymes that are essential for DNA replication and repair.[7][8][9][10][11] By inhibiting these enzymes, this compound derivatives could introduce DNA damage that is beyond the repair capacity of cancer cells, leading to cell death. Furthermore, the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, represents another potential anticancer mechanism for this class of compounds.[12][13][14][15][16]

Antiviral Activity

The purine scaffold is a well-established framework for the development of antiviral agents, as exemplified by numerous clinically used nucleoside analogs. 6-substituted purine derivatives have also demonstrated promising antiviral activity against a range of viruses.[17][18][19] The 6-benzylthio and 6-ethylthio derivatives of purine ribonucleosides, for instance, have shown significant activity against rhinoviruses.[17] This suggests that the nature of the substituent at the 6-position plays a critical role in determining the antiviral spectrum and potency. The benzyloxy group, with its unique steric and electronic properties, offers a promising avenue for the development of novel antiviral agents.

Anti-inflammatory Activity

Inflammation is a complex biological response that is implicated in a wide range of diseases. Gold(I) complexes incorporating 6-substituted-purine derivatives have been shown to exhibit potent anti-inflammatory effects.[20] These complexes were found to reduce the production of pro-inflammatory cytokines.[20] While this research focused on metal complexes, it highlights the inherent potential of the 6-substituted purine scaffold in modulating inflammatory pathways. Further investigation into the anti-inflammatory properties of standalone this compound derivatives is warranted. The ability of certain purine derivatives to inhibit phosphodiesterases (PDEs) may also contribute to their anti-inflammatory and analgesic effects.[21]

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. The structure-activity relationships discussed in this guide underscore the critical importance of systematic chemical modification and rigorous biological evaluation in unlocking the full potential of this compound class. Future research should focus on:

-

Expanding the SAR: A more comprehensive exploration of the chemical space around the this compound core is needed to delineate the structural requirements for optimal activity and selectivity against a broader range of biological targets.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological effects will be crucial for rational drug design and the identification of novel therapeutic applications.

-

Pharmacokinetic Profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their successful translation into clinical candidates.

By leveraging the insights presented in this guide, researchers can continue to harness the therapeutic potential of this compound derivatives in the ongoing quest for safer and more effective medicines.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Targeting apoptosis pathways in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jofamericanscience.org [jofamericanscience.org]

- 5. mdpi.com [mdpi.com]

- 6. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. mdpi.com [mdpi.com]

- 12. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Angiogenesis Inhibitors in Small Cell Lung Cancer [frontiersin.org]

- 14. Synthesis and anti-angiogenic activity of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Marine Bromophenol Bis(2,3,6-Tribromo-4,5-Dihydroxybenzyl)ether Inhibits Angiogenesis in Human Umbilical Vein Endothelial Cells and Reduces Vasculogenic Mimicry in Human Lung Cancer A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel Angiogenic Regulators and Anti-Angiogenesis Drugs Targeting Angiogenesis Signaling Pathways: Perspectives for Targeting Angiogenesis in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Antiviral Activity of 6-Substituted 9-β-d-Ribofuranosylpurine 3′,5′-Cyclic Phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. QSAR study on the antiviral activity of 2,6,9-substituted purines and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory active gold(I) complexes involving 6-substituted-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analgesic and anti-inflammatory activity of 7-substituted purine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6-Benzyloxypurine: A Technical Guide to Putative Targets and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzyloxypurine, a synthetic purine analog, is emerging as a molecule of significant interest within the drug discovery and development landscape. While historically utilized in plant biology as a cytokinin, its structural resemblance to endogenous purines positions it as a compelling candidate for therapeutic intervention in human diseases. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, delving into its putative mechanisms of action in oncology, virology, and immunology. Drawing upon the broader understanding of purine analog pharmacology and specific studies on related compounds, we will elucidate key molecular pathways and provide detailed experimental protocols to empower researchers in their investigation of this promising compound.

Introduction: The Purine Analog Advantage

Purine analogs represent a cornerstone of modern chemotherapy and antiviral therapy. By mimicking the natural purine nucleosides, adenine and guanine, these synthetic molecules can competitively inhibit enzymes essential for DNA and RNA synthesis, thereby disrupting the proliferation of rapidly dividing cells, such as cancer cells and viruses.[1][2] Furthermore, the purine scaffold has proven to be a versatile template for the development of potent kinase inhibitors, modulating a vast array of signaling pathways that are often dysregulated in disease.[3] this compound, with its characteristic benzyloxy group at the 6-position of the purine ring, offers a unique chemical entity for exploring novel therapeutic avenues.

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound can be categorized into several key areas, each with distinct molecular targets and downstream effects.

Anticancer Activity: A Multi-pronged Approach